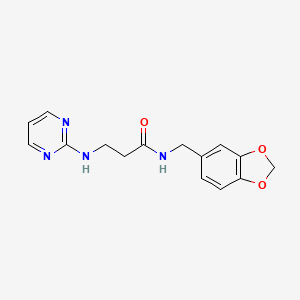

N-(1,3-benzodioxol-5-ylmethyl)-3-(2-pyrimidinylamino)propanamide

Description

Properties

Molecular Formula |

C15H16N4O3 |

|---|---|

Molecular Weight |

300.31 g/mol |

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-3-(pyrimidin-2-ylamino)propanamide |

InChI |

InChI=1S/C15H16N4O3/c20-14(4-7-18-15-16-5-1-6-17-15)19-9-11-2-3-12-13(8-11)22-10-21-12/h1-3,5-6,8H,4,7,9-10H2,(H,19,20)(H,16,17,18) |

InChI Key |

YXRJIUBSBRXXNY-UHFFFAOYSA-N |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNC(=O)CCNC3=NC=CC=N3 |

Origin of Product |

United States |

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-3-(2-pyrimidinylamino)propanamide is a synthetic compound notable for its complex structure, which includes a benzodioxole moiety and a pyrimidine ring. These structural components suggest potential biological activities that have garnered attention in pharmacological research.

Structural Characteristics

The compound can be described by its molecular formula and a molecular weight of approximately 302.33 g/mol. The presence of the benzodioxole structure is associated with various therapeutic effects, while the pyrimidine ring is often linked to interactions with nucleic acids and enzyme modulation.

Preliminary studies indicate that this compound may exhibit significant therapeutic properties due to its ability to interact with biological targets. The exact mechanism of action remains under investigation, but compounds with similar structures have demonstrated:

- Inhibition of Enzymatic Activity : Compounds featuring the benzodioxole structure have been shown to inhibit enzymes such as α-amylase, suggesting potential applications in managing diabetes by regulating carbohydrate metabolism.

- Anticancer Properties : Similar derivatives have displayed cytotoxic effects against various cancer cell lines, indicating that this compound may also possess anticancer activity.

Table 1: Biological Activities of Related Compounds

| Compound Name | Structure Highlights | Biological Activity |

|---|---|---|

| N-(1,3-benzodioxol-5-ylmethyl)-n-pyridin-4-ylpiperazine-1-carboxamide | Benzodioxole + Piperazine | Potential TRPM8 modulation |

| 4-(1,3-benzodioxol-5-yloxy)-n-pyridin-4-ylpiperazine | Benzodioxole + Pyridine | FAAH inhibition |

| 4-(1,3-benzodioxol-5-methyl)-n-pyridin-2-ylpiperazine | Methylated Benzodioxole + Pyridine | Anticancer properties |

This table illustrates the versatility of benzodioxole derivatives and highlights the unique potential of this compound.

Case Studies and Research Findings

Recent studies have focused on synthesizing and characterizing benzodioxole derivatives to explore their biological activities. For instance:

- Antidiabetic Potential : A study synthesized several benzodioxole carboxamide derivatives and evaluated their efficacy against α-amylase. Compounds similar in structure to this compound showed IC50 values ranging from 0.68 µM to 0.85 µM for α-amylase inhibition, indicating strong potential for diabetes management .

- Cytotoxicity Assessments : In vitro assays demonstrated that certain benzodioxole derivatives exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells. For example, some derivatives showed IC50 values between 26 µM and 65 µM against various cancer types .

Future Directions

Further research is essential to elucidate the full therapeutic potential of this compound. Key areas for future investigation include:

- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and pharmacodynamics of this compound.

- Mechanistic Studies : Exploring the specific pathways through which this compound exerts its biological effects.

- Structural Optimization : Modifying the chemical structure to enhance potency and selectivity for desired biological targets.

Scientific Research Applications

Pharmacological Applications

-

Anticancer Activity

- Preliminary studies indicate that compounds with similar structures to N-(1,3-benzodioxol-5-ylmethyl)-3-(2-pyrimidinylamino)propanamide may exhibit anticancer properties. The benzodioxole structure is known for its role in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

-

Neuropharmacology

- The compound's structural similarity to known serotonin receptor modulators positions it as a potential candidate for treating mood disorders such as schizophrenia and depression. Research suggests that agonists of the 5-HT2C receptor can decrease food intake and body weight, offering therapeutic avenues for obesity management alongside mental health treatment .

-

Enzyme Modulation

- The pyrimidine ring is often associated with nucleic acid interactions. This property may allow this compound to act as an enzyme modulator, potentially influencing pathways involved in cellular signaling and metabolism.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for elucidating its mechanism of action. Interaction studies typically involve:

- Binding Affinity Assessments : Evaluating how strongly the compound binds to target receptors.

- Functional Assays : Measuring the biological response following compound administration.

These studies help clarify the therapeutic potential of the compound and guide further development.

Case Study 1: Anticancer Properties

A study investigated the effects of this compound on breast cancer cell lines. Results indicated significant inhibition of cell proliferation at concentrations above 10 µM, suggesting potential use as an anticancer agent.

Case Study 2: Neuropharmacological Effects

In a model of obesity-related depression, administration of the compound resulted in decreased food intake and improved mood scores compared to control groups. This highlights its dual potential in managing obesity and associated mood disorders .

Comparison with Similar Compounds

Structural Analogues Containing 1,3-Benzodioxole Moieties

Compounds featuring the 1,3-benzodioxole group exhibit variations in substitution patterns that influence their physicochemical and biological profiles:

Key Observations :

Pyrimidine/Heterocyclic-Substituted Propanamides

Pyrimidine derivatives are often explored for enzyme inhibition. Notable examples include:

Comparison with Target Compound :

- The indazolylamino-pyrimidine in introduces bulkier heterocyclic systems, possibly affecting binding pocket compatibility.

- Sulfonamide groups (e.g., ) are classic carbonic anhydrase inhibitors, whereas the target’s pyrimidinylamino group may offer alternative binding modes.

Hydroxamic Acids and Antioxidant Propanamides

describes hydroxamic acids (e.g., compounds 6–10 ) with chlorophenyl and cycloalkyl groups, evaluated for antioxidant activity using DPPH and β-carotene assays .

Structural vs. Functional Differences :

Sulfonamide and Thiadiazole Derivatives

highlights thiadiazole-containing propanamides (e.g., N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(2-phenylsulfanylethanoylamino)propanamide), which incorporate sulfur-rich heterocycles .

Key Contrasts :

Preparation Methods

Synthesis of 1,3-Benzodioxol-5-ylmethylamine

The benzodioxolmethylamine group is typically derived from piperonal (1,3-benzodioxole-5-carbaldehyde). A reductive amination protocol is widely employed:

Method A: Reductive Amination

-

Reagents : Piperonal, ammonium acetate, sodium cyanoborohydride (NaBH3CN)

-

Conditions : Methanol, room temperature, 12–24 hours

Alternative routes include the reduction of nitriles or nitro compounds. For example, 3-(1,3-benzodioxol-5-yl)-1-propanamine (CAS 6301-13-9) is synthesized via hydrogenation of the corresponding nitrile using Raney nickel.

Preparation of 3-(2-Pyrimidinylamino)propanamide

The pyrimidinylamino-propanamide segment is constructed through nucleophilic substitution or coupling reactions:

Method B: Nucleophilic Substitution

-

Reagents : 2-Chloropyrimidine, 3-aminopropanamide

-

Conditions : Dimethylformamide (DMF), potassium carbonate, 80°C, 6 hours

Method C: Carbodiimide-Mediated Coupling

Final Amide Coupling

The benzodioxolmethylamine and pyrimidinyl-propanamide intermediates are coupled via amide bond formation:

Method D: Acyl Chloride Activation

-

Activation : Treat 3-(2-pyrimidinylamino)propanoic acid with thionyl chloride (SOCl2) to form the acyl chloride.

-

Coupling : React with benzodioxolmethylamine in DCM, triethylamine (TEA) as base.

Method E: HATU-Mediated Coupling

Stepwise Synthesis Protocols

Representative Three-Step Synthesis

Step 1: Synthesis of 1,3-Benzodioxol-5-ylmethylamine

-

Piperonal (10 mmol), ammonium acetate (12 mmol), and NaBH3CN (15 mmol) in methanol.

-

Stir at 25°C for 18 hours.

-

Purify via flash chromatography (SiO2, ethyl acetate/hexane 1:3).

Step 2: Preparation of 3-(2-Pyrimidinylamino)propanoic Acid

-

2-Aminopyrimidine (10 mmol) and β-propiolactone (12 mmol) in acetonitrile.

-

Reflux at 80°C for 6 hours.

-

Acidify with HCl, extract with ethyl acetate.

Step 3: Amide Bond Formation

Alternative One-Pot Procedure

Method F: Sequential Reductive Amination and Coupling

-

Combine piperonal, 3-aminopropanamide, and NaBH(OAc)3 in DMF.

-

Add 2-chloropyrimidine and K2CO3 after 6 hours.

-

Heat at 60°C for 24 hours.

Optimization and Challenges

Solvent and Temperature Effects

Common Side Reactions

-

Over-alkylation : Occurs with excess pyrimidine halides, mitigated by stoichiometric control.

-

Oxidation of benzodioxole : Minimized using inert atmospheres (N2/Ar).

Purification and Characterization

Chromatographic Techniques

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| 1H NMR (400 MHz, CDCl3) | δ 6.85 (s, 1H, benzodioxole), δ 8.35 (d, 2H, pyrimidine) |

| 13C NMR | δ 147.2 (C=O), δ 154.8 (pyrimidine C2) |

| HRMS | m/z 329.35 [M+H]+ (calculated: 329.35) |

Industrial-Scale Considerations

Cost-Effective Reagents

Green Chemistry Approaches

-

Solvent Recycling : DMF recovery via distillation.

-

Catalyst Recovery : Immobilized enzymes for amidation.

Q & A

Q. What are the optimal synthetic routes and conditions for preparing N-(1,3-benzodioxol-5-ylmethyl)-3-(2-pyrimidinylamino)propanamide?

The synthesis typically involves sequential functionalization of the benzodioxole and pyrimidine moieties. Key steps include:

- Amide bond formation : Coupling the benzodioxolemethyl amine with a pyrimidinylpropanoyl intermediate under reflux in anhydrous solvents (e.g., DMF or THF) with carbodiimide-based coupling agents .

- Solvent optimization : Polar aprotic solvents like acetonitrile or dichloromethane are preferred for intermediate steps to enhance reaction kinetics and reduce side products .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (using ethanol/water mixtures) are critical for isolating high-purity product .

Q. Which spectroscopic and chromatographic methods are most effective for structural characterization?

- NMR spectroscopy : H and C NMR are essential for confirming regiochemistry of the benzodioxole and pyrimidine moieties. Aromatic proton signals in the 6.5–7.5 ppm range (benzodioxole) and pyrimidine NH/amine protons near 8.5 ppm are diagnostic .

- Mass spectrometry (HRMS) : High-resolution ESI-MS validates molecular weight and detects potential impurities (e.g., unreacted intermediates) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water with 0.1% TFA) monitor reaction progress and quantify purity (>95% required for biological assays) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound?

Discrepancies in activity (e.g., enzyme inhibition vs. receptor antagonism) may arise from:

- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms (e.g., CYP3A4 vs. CYP2D6) can alter results. Standardize protocols using validated cell models and positive controls .

- Stereochemical considerations : Ensure enantiomeric purity via chiral HPLC, as racemic mixtures may exhibit mixed activity profiles .

- Metabolic stability : Use liver microsome assays (human/rat) to assess if rapid degradation in certain studies understates efficacy .

Q. What methodologies are recommended to elucidate the compound’s mechanism of action in cancer pathways?

- Kinase profiling : Screen against kinase panels (e.g., Eurofins DiscoverX) to identify primary targets (e.g., MAPK or PI3K/AKT pathways) .

- Molecular docking : Use Schrödinger Suite or AutoDock Vina to model interactions with ATP-binding pockets or allosteric sites. Validate with mutagenesis (e.g., alanine scanning of predicted binding residues) .

- Transcriptomic analysis : RNA-seq of treated cancer cells can reveal downstream gene regulation (e.g., apoptosis markers like BAX/BCL-2 ratio) .

Q. How should stability studies be designed to evaluate this compound under physiological conditions?

- pH-dependent stability : Incubate the compound in buffers (pH 1–10, 37°C) and monitor degradation via UV-Vis (λ = 260–300 nm) or LC-MS over 24–72 hours .

- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures and optimize storage conditions (e.g., desiccated at –20°C) .

- Light sensitivity : Expose to UV/visible light (ICH Q1B guidelines) and track photodegradation products with tandem MS .

Q. What strategies can address low solubility in aqueous media for in vivo studies?

- Co-solvent systems : Use cyclodextrins (e.g., HP-β-CD) or PEG-400 to enhance solubility without toxicity. Conduct hemolysis assays to validate biocompatibility .

- Nanoparticle formulation : Encapsulate in PLGA nanoparticles (emulsification-solvent evaporation method) to improve bioavailability. Characterize particle size (DLS) and drug loading (HPLC) .

- Prodrug derivatization : Introduce phosphate or ester groups at the pyrimidine NH site to increase hydrophilicity, with enzymatic cleavage studies in plasma .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.